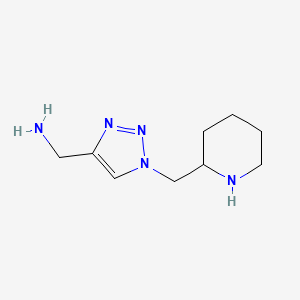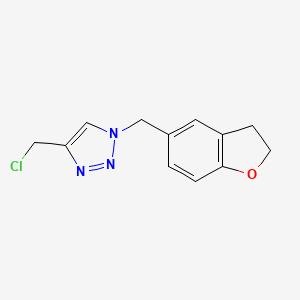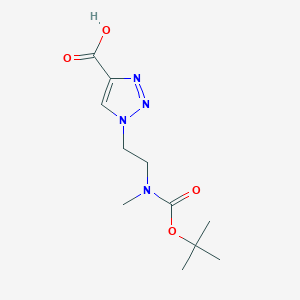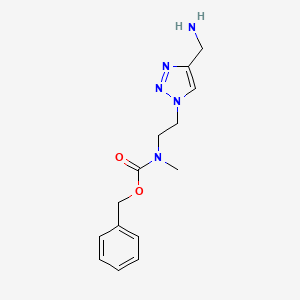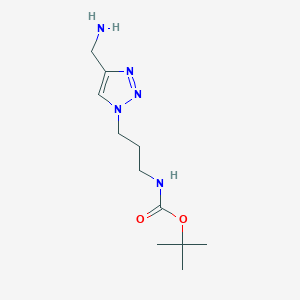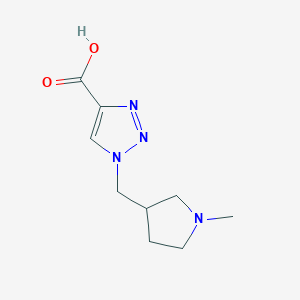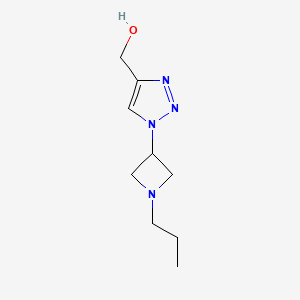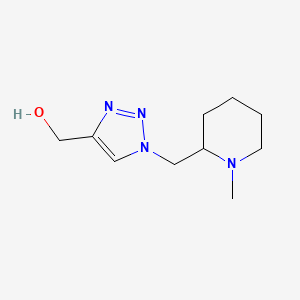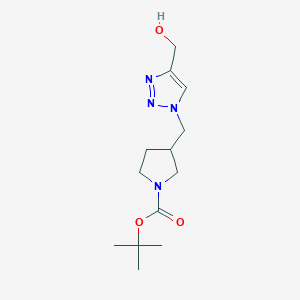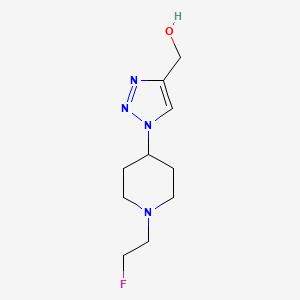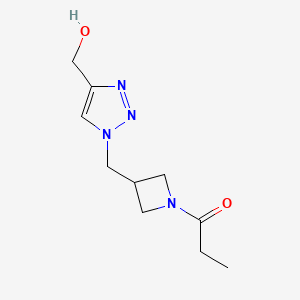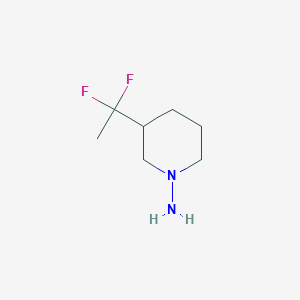
3-(1,1-Difluoroethyl)piperidin-1-amine
Overview
Description
3-(1,1-Difluoroethyl)piperidin-1-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The presence of the difluoroethyl group in this compound adds unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)piperidin-1-amine typically involves the introduction of the difluoroethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a difluoroethylating agent under controlled conditions. For example, the reaction of piperidine with 1,1-difluoroethylamine in the presence of a base such as sodium hydride can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpiperidine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: 3-(1,1-Difluoroethyl)piperidin-1-amine is used as an intermediate in the synthesis of complex organic molecules. Its unique chemical properties make it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit various pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the agrochemical industry, this compound can be used to synthesize pesticides and herbicides. Its unique chemical structure allows for the development of compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)piperidin-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethyl group can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine without the difluoroethyl group.
1,1-Difluoroethylamine: A simple amine with the difluoroethyl group but lacking the piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the difluoroethyl group.
Uniqueness: 3-(1,1-Difluoroethyl)piperidin-1-amine is unique due to the presence of both the piperidine ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(1,1-difluoroethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c1-7(8,9)6-3-2-4-11(10)5-6/h6H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIHHMFBGDGBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


